An In-depth Technical Guide on the Physicochemical Properties of 1-Ethenylcyclopropane-1-sulfonamide
An In-depth Technical Guide on the Physicochemical Properties of 1-Ethenylcyclopropane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethenylcyclopropane-1-sulfonamide is a unique bifunctional molecule that incorporates a strained cyclopropane ring, a reactive vinyl group, and a polar sulfonamide moiety. This combination of features makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strained three-membered ring and the vinyl group offer sites for various chemical transformations, while the sulfonamide group can participate in hydrogen bonding and act as a key pharmacophore. This document provides a comprehensive overview of the known physicochemical properties of 1-ethenylcyclopropane-1-sulfonamide, detailed experimental protocols for its synthesis, and visualizations of the synthetic workflow.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Ethenylcyclopropane-1-sulfonamide is presented below. It is important to note that while some properties are available from various sources, many have not been experimentally determined and are therefore provided as predicted values.
Table 1: Physicochemical Data for 1-Ethenylcyclopropane-1-sulfonamide
| Property | Value | Source |
| IUPAC Name | 1-ethenylcyclopropane-1-sulfonamide | [1][2] |
| CAS Number | 2089277-07-4 | [3] |
| Molecular Formula | C₅H₉NO₂S | [1][2][3] |
| Molecular Weight | 147.20 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | Not available (predicted: 85-95 °C) | |
| Boiling Point | Not available (predicted: 280-300 °C at 760 mmHg) | |
| Solubility | Not available (predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water) | |
| pKa | Not available (predicted: ~10.5 for the sulfonamide N-H) | |
| LogP | Not available (predicted: ~0.8) | |
| Storage Temperature | Room Temperature | [1][2] |
| SMILES | C=CC1(CC1)S(=O)(=O)N | [1] |
| InChI | InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8) | [1] |
Experimental Protocols
The primary route for the synthesis of 1-ethenylcyclopropane-1-sulfonamide is based on a multi-step process outlined in the patent literature, specifically WO2009053281A1.[1][4] This industrial synthesis can be adapted for laboratory-scale preparation.
General Synthesis of 1-Ethenylcyclopropane-1-sulfonamide
The synthesis involves three main stages: sulfonylation of a suitable precursor, intramolecular cyclization to form the cyclopropane ring, and a final deprotection step.
1. Sulfonylation:
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Reaction: 3-chloropropane-1-sulfonyl chloride is reacted with a protected amine, such as tert-butylamine, in the presence of a base like triethylamine.
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Detailed Protocol:
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To a stirred solution of tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) at 0 °C, add 3-chloropropane-1-sulfonyl chloride (1.0 eq) dropwise.[4]
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Maintain the temperature at 0-5 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-tert-butyl-3-chloropropane-1-sulfonamide.
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2. Ring-Closing Cyclization:
-
Reaction: The resulting N-tert-butyl-3-chloropropane-1-sulfonamide undergoes an intramolecular cyclization reaction using a strong base, such as n-butyllithium, to form the cyclopropane ring.[1][4]
-
Detailed Protocol:
-
Dissolve the crude N-tert-butyl-3-chloropropane-1-sulfonamide in an anhydrous ethereal solvent like tetrahydrofuran (THF).[1]
-
Cool the solution to a low temperature, typically between -78 °C and -25 °C.[1]
-
Slowly add a solution of n-butyllithium (2.2 eq) in hexanes while maintaining the low temperature.[4]
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
3. Deprotection:
-
Reaction: The protecting group (e.g., tert-butyl) is removed from the sulfonamide nitrogen to yield the final product. This is typically achieved under acidic conditions.[1][4]
-
Detailed Protocol:
-
Dissolve the crude N-tert-butyl-1-ethenylcyclopropane-1-sulfonamide in a strong acid such as formic acid.[1][4]
-
Heat the reaction mixture to 80-90 °C for several hours.[4]
-
Monitor the progress of the deprotection by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess acid under reduced pressure.
-
Purify the residue by crystallization from a suitable solvent system (e.g., toluene-ethanol) to afford 1-ethenylcyclopropane-1-sulfonamide as a solid.[1]
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Characterization
The synthesized 1-ethenylcyclopropane-1-sulfonamide should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the cyclopropyl protons (in the upfield region, around 0.5-1.5 ppm), and the sulfonamide NH₂ protons (a broad singlet).
-
¹³C NMR will display peaks corresponding to the vinyl carbons, the quaternary cyclopropyl carbon attached to the sulfonyl group, and the other cyclopropyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands are expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching (asymmetric and symmetric, around 1330 and 1150 cm⁻¹, respectively), and the C=C stretching of the vinyl group (around 1640 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 148.2.
-
Mandatory Visualization
Caption: Synthetic workflow for 1-Ethenylcyclopropane-1-sulfonamide.
Applications and Future Directions
1-Ethenylcyclopropane-1-sulfonamide serves as a versatile intermediate in several areas:
-
Drug Discovery: The sulfonamide group is a well-established pharmacophore in a variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The unique cyclopropyl and vinyl moieties can be used to explore novel chemical space and develop new drug candidates with improved potency and selectivity.[1]
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Materials Science: The vinyl group allows for the incorporation of this molecule into polymers, potentially leading to materials with unique thermal and mechanical properties. The sulfonamide group can enhance adhesion and other surface properties.[1]
Further research is warranted to fully elucidate the experimental physicochemical properties of 1-ethenylcyclopropane-1-sulfonamide. Detailed studies on its reactivity, particularly involving the vinyl and cyclopropyl groups, will undoubtedly open up new avenues for its application in both academic and industrial research.
